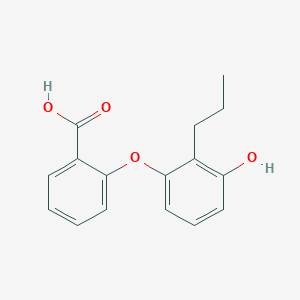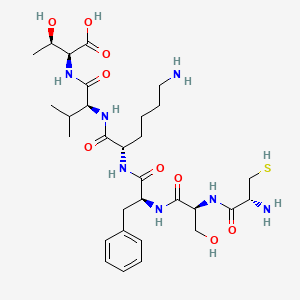![molecular formula C24H24N2O8 B12520800 [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate is a complex organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This specific compound is characterized by multiple acetyloxymethyl groups attached to the phenazine core, which may enhance its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate typically involves the functionalization of the phenazine core. Common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzenes
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent reactions and Pd-catalyzed N-arylation techniques to achieve high yields and purity . The scalability of these methods makes them suitable for large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The phenazine core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrophenazine derivatives, and various substituted phenazines, depending on the reagents and conditions used .
Scientific Research Applications
[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and electronic materials.
Mechanism of Action
The mechanism of action of [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate involves its interaction with cellular components. The phenazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death . The acetyloxymethyl groups may enhance cellular uptake and solubility, increasing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- Phenazine-1-carboxylic acid
- Pyocyanin
- Clofazimine
Uniqueness
Compared to other phenazine derivatives, [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate is unique due to its multiple acetyloxymethyl groups, which may enhance its biological activity and solubility. This makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C24H24N2O8 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[3,7,8-tris(acetyloxymethyl)phenazin-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24N2O8/c1-13(27)31-9-17-5-21-22(6-18(17)10-32-14(2)28)26-24-8-20(12-34-16(4)30)19(7-23(24)25-21)11-33-15(3)29/h5-8H,9-12H2,1-4H3 |
InChI Key |
CESQYWDUSYIKQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1COC(=O)C)N=C3C=C(C(=CC3=N2)COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


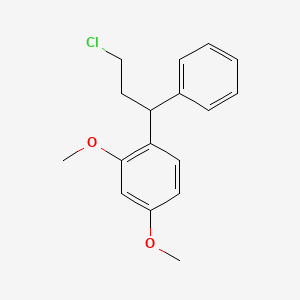
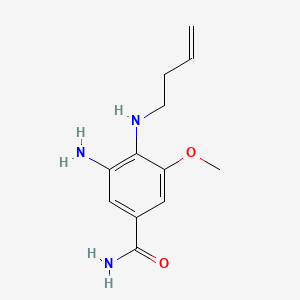
![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
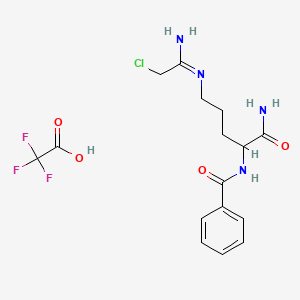
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)
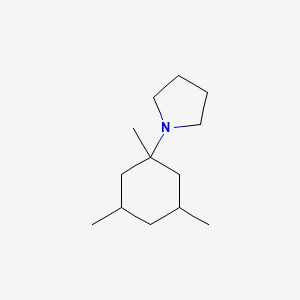

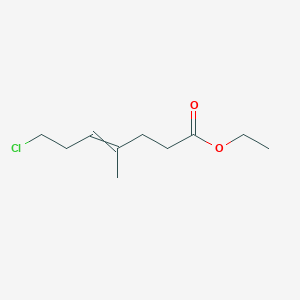

![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

